molecular formula C24H23NO4 B12214460 3-{2-[4-(1-Methyl-1-phenylethyl)phenoxy]acetylamino}benzoic acid

3-{2-[4-(1-Methyl-1-phenylethyl)phenoxy]acetylamino}benzoic acid

Cat. No.: B12214460
M. Wt: 389.4 g/mol
InChI Key: BQIIWKOVXZWVSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{2-[4-(1-Methyl-1-phenylethyl)phenoxy]acetylamino}benzoic acid is a complex organic compound with a molecular weight of 359.94 g/mol It is characterized by its unique structure, which includes a benzoic acid moiety linked to a phenoxy group through an acetylamino bridge

Preparation Methods

The synthesis of 3-{2-[4-(1-Methyl-1-phenylethyl)phenoxy]acetylamino}benzoic acid typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction is known for its mild conditions and functional group tolerance, making it suitable for synthesizing complex organic molecules. The process involves the use of boron reagents and palladium catalysts to facilitate the coupling of aryl halides with organoboron compounds .

Chemical Reactions Analysis

3-{2-[4-(1-Methyl-1-phenylethyl)phenoxy]acetylamino}benzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3-{2-[4-(1-Methyl-1-phenylethyl)phenoxy]acetylamino}benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{2-[4-(1-Methyl-1-phenylethyl)phenoxy]acetylamino}benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s phenoxy and benzoic acid moieties allow it to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Properties

Molecular Formula

C24H23NO4

Molecular Weight

389.4 g/mol

IUPAC Name

3-[[2-[4-(2-phenylpropan-2-yl)phenoxy]acetyl]amino]benzoic acid

InChI

InChI=1S/C24H23NO4/c1-24(2,18-8-4-3-5-9-18)19-11-13-21(14-12-19)29-16-22(26)25-20-10-6-7-17(15-20)23(27)28/h3-15H,16H2,1-2H3,(H,25,26)(H,27,28)

InChI Key

BQIIWKOVXZWVSO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC(=C3)C(=O)O

Origin of Product

United States

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